3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole
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Overview
Description
3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole is a heterocyclic compound that features both isoxazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under catalytic conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a prevalent approach . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound may leverage scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining attention due to their cost-effectiveness and reduced environmental impact. These methods often employ solid-supported formation techniques or microwave-assisted one-pot syntheses .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or similar reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in methanolic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles and thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazoles also share the thiazole ring and have similar applications in medicinal chemistry.
Uniqueness
3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole stands out due to its combined isoxazole and thiazole rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its versatility and potential in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-8(11-10-5)7-4-12-6(2)9-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCGMCMBSCPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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